1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene
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Overview
Description
1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene is a chemical compound with the molecular formula C17H27Cl It is known for its unique structure, which includes a benzene ring substituted with a 6-chloro-6-methylheptan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (toluene) with 6-chloro-6-methylheptan-2-yl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-6-methylheptan-2-yl)-4-(propan-2-yl)benzene
- 1-(6-Chloro-6-methylheptan-2-yl)-4-ethylbenzene
Uniqueness
1-(6-Chloro-6-methylheptan-2-yl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
93742-08-6 |
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Molecular Formula |
C15H23Cl |
Molecular Weight |
238.79 g/mol |
IUPAC Name |
1-(6-chloro-6-methylheptan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C15H23Cl/c1-12-7-9-14(10-8-12)13(2)6-5-11-15(3,4)16/h7-10,13H,5-6,11H2,1-4H3 |
InChI Key |
DTINIDOZWYIEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC(C)(C)Cl |
Origin of Product |
United States |
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